molecular formula C12H14N2OS B2968753 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 852046-49-2

6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No.: B2968753
CAS No.: 852046-49-2
M. Wt: 234.32
InChI Key: KYRDMSGXPQAQMM-UHFFFAOYSA-N
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Description

6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzo[d]thiazole core substituted with a methoxy group at the 6-position and a pyrrolidinyl group at the 2-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the pyrrolidinyl group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where the benzo[d]thiazole core is reacted with pyrrolidine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d]thiazole core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.

Scientific Research Applications

6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)benzo[d]thiazole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    6-Methoxybenzo[d]thiazole: Lacks the pyrrolidinyl group, which may influence its interaction with molecular targets.

    2-(Morpholin-4-yl)benzo[d]thiazole: Contains a morpholine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.

Uniqueness

6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is unique due to the presence of both the methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-15-9-4-5-10-11(8-9)16-12(13-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRDMSGXPQAQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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